molecular formula C13H11IN2OS B5580037 2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide

2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide

Cat. No.: B5580037
M. Wt: 370.21 g/mol
InChI Key: HDWBRSKLMNRFRP-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide is an organic compound that belongs to the class of benzamides It features an iodine atom attached to the benzamide structure, along with a thiophene ring substituted with a methyl group

Scientific Research Applications

2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide has several scientific research applications:

  • Medicinal Chemistry: : This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.

  • Material Science: : The thiophene ring in the compound makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

  • Biological Studies: : The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Future Directions

The future directions for research on “2-iodo-N’-[(3-methyl-2-thienyl)methylene]benzohydrazide” could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential biological activities. It could also be interesting to study its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide typically involves the following steps:

  • Formation of the Benzamide Core: : The starting material, 2-iodobenzoic acid, is converted to 2-iodobenzamide through an amide formation reaction. This can be achieved by reacting 2-iodobenzoic acid with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

  • Introduction of the Thiophene Moiety: : The thiophene ring is introduced via a condensation reaction between 2-iodobenzamide and 3-methylthiophene-2-carbaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide can undergo various chemical reactions, including:

  • Substitution Reactions: : The iodine atom in the benzamide structure makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium thiocyanate (KSCN).

  • Oxidation and Reduction Reactions: : The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). Reduction reactions can also be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azido or thiocyanato derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-methylbenzamide: : This compound is structurally similar but lacks the thiophene ring. It is used in various chemical reactions and has applications in organic synthesis.

  • 2-iodo-N-phenylbenzamide: : Another similar compound that features a phenyl group instead of the thiophene ring

Uniqueness

The presence of the thiophene ring in 2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide makes it unique compared to other benzamide derivatives. This structural feature imparts distinct electronic properties, making it suitable for applications in organic electronics and potentially enhancing its biological activity.

Properties

IUPAC Name

2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2OS/c1-9-6-7-18-12(9)8-15-16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWBRSKLMNRFRP-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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